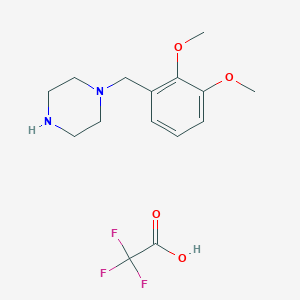

1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate

Description

1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate is a piperazine derivative characterized by a 2,3-dimethoxybenzyl substituent attached to the piperazine ring and a trifluoroacetate counterion. The 2,3-dimethoxy substitution on the benzyl group introduces electron-donating effects, which may influence binding affinity and metabolic stability. The trifluoroacetate salt enhances solubility in polar solvents, making it advantageous for formulation and bioavailability .

Properties

IUPAC Name |

1-[(2,3-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-5-3-4-11(13(12)17-2)10-15-8-6-14-7-9-15;3-2(4,5)1(6)7/h3-5,14H,6-10H2,1-2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRGPSCPKSWUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN2CCNCC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Reaction Conditions

-

- Piperazine (primary nucleophile)

- 2,3-Dimethoxybenzyl chloride or bromide (alkylating agent)

- Base (e.g., potassium carbonate, triethylamine) to scavenge HCl or HBr

- Solvent: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or ethanol are commonly used to facilitate nucleophilic substitution.

Procedure:

The piperazine is dissolved in the solvent, and the base is added under stirring. The 2,3-dimethoxybenzyl halide is then slowly added to the mixture at controlled temperature (often room temperature to 60°C) to avoid over-alkylation or side reactions. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).Reaction Time:

Typically ranges from 4 to 24 hours depending on temperature and reagent purity.Work-up:

After completion, the reaction mixture is quenched with water, and the product is extracted into an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated.

Salt Formation with Trifluoroacetic Acid

- The crude 1-(2,3-dimethoxy-benzyl)piperazine is dissolved in an appropriate solvent (e.g., dichloromethane or ethanol).

- Trifluoroacetic acid is added dropwise under stirring at low temperature (0–5°C) to form the trifluoroacetate salt.

- The salt precipitates or remains in solution depending on solvent choice and can be isolated by filtration or solvent evaporation.

Purification

- The trifluoroacetate salt is purified by recrystallization from solvents such as ethanol, ethyl acetate, or their mixtures.

- Alternatively, preparative chromatography can be employed for higher purity.

Alternative and Advanced Synthetic Approaches

One-Pot Synthesis of Monosubstituted Piperazines

Recent research describes a simplified one-pot, one-step synthetic procedure for monosubstituted piperazines involving in-situ formation of protonated piperazine (piperazine-1-ium cation) to suppress disubstitution. This method can be adapted for 2,3-dimethoxybenzyl derivatives by:

- Protonating piperazine with a mild acid to protect one nitrogen.

- Adding 2,3-dimethoxybenzyl halide directly to the reaction mixture.

- Heating under controlled conditions (including microwave irradiation) to achieve high yields and purity.

This approach reduces steps, avoids isolation of intermediates, and enhances cost-effectiveness.

Palladium-Catalyzed Coupling Methods

Though less common for simple benzylpiperazine derivatives, Pd-catalyzed Buchwald-Hartwig amination can be employed when starting from aryl halides and piperazine, particularly for complex or functionalized benzyl groups. This method involves:

- Using Pd catalysts and ligands to facilitate C-N bond formation.

- Employing bases such as cyclohexylmagnesium chloride to improve nucleophilicity.

- Optimizing reaction conditions to maximize yield and selectivity.

This method is more applicable to complex analogues but offers high regioselectivity and functional group tolerance.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Piperazine equivalents | 1.0 – 1.2 eq | Slight excess to drive monoalkylation |

| Alkyl halide equivalents | 1.0 eq | Stoichiometric to avoid over-alkylation |

| Base | K2CO3, Et3N, or NaHCO3 | Neutralizes acid byproducts |

| Solvent | DMF, Acetonitrile, Ethanol | Polar aprotic solvents preferred |

| Temperature | 25 – 60 °C | Higher temp accelerates reaction |

| Reaction time | 4 – 24 hours | Monitored by TLC or HPLC |

| Salt formation | TFA addition at 0–5 °C | Controlled addition to avoid decomposition |

Research Findings and Yields

- The alkylation step typically yields 70–90% of the mono-substituted piperazine intermediate.

- Salt formation with trifluoroacetic acid proceeds quantitatively under mild conditions.

- One-pot methods report yields exceeding 85% with high purity, reducing reaction time and purification steps.

- Pd-catalyzed methods can achieve yields up to 95% but are more resource-intensive.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Classical Alkylation + TFA Salt Formation | Two-step: nucleophilic substitution then salt formation | Straightforward, well-established | Longer process, purification needed |

| One-Pot Protonated Piperazine Alkylation | In-situ protonation suppresses disubstitution | High yield, cost-effective, faster | Requires controlled conditions and monitoring |

| Pd-Catalyzed Buchwald-Hartwig Coupling | Catalytic C-N bond formation | High selectivity, functional group tolerance | Expensive catalysts, complex setup |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylpiperazine core undergoes nucleophilic substitution at the benzyl position. For example, alkylation reactions with electrophilic agents like alkyl halides or acyl chlorides proceed via SN2 mechanisms. In a study of similar compounds, 1-(4-methoxybenzyl)piperazine reacted with 2-chloroethylamine under basic conditions to form secondary amines (K₂CO₃/THF, 68% yield) .

Reaction Example:

Conditions: Dry THF, triethylamine, reflux .

Acylation and Alkylation of the Piperazine Ring

The secondary amines in the piperazine ring react with acylating agents (e.g., trifluoroacetic anhydride) or alkylating reagents. For instance, trifluoroacetylation of analogous benzylpiperazines occurs in ethyl acetate at 55°C, yielding stable derivatives .

Key Data:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | Trifluoroacetylated derivative | 85% |

| Alkylation | 3-Bromopropanol | Hydroxypropyl-piperazine | 36% |

Oxidation and Reduction Reactions

The dimethoxybenzyl group is susceptible to oxidation. Chromium trioxide in acidic conditions oxidizes the benzyl moiety to a ketone, while milder agents like KMnO₄ yield carboxylic acids. Conversely, reduction with NaBH₄ or LiAlH₄ converts ketones to alcohols.

Oxidation Example:

Yield: 60–75% (analogous compounds) .

Trifluoroacetate Hydrolysis

The trifluoroacetate counterion can be hydrolyzed under basic conditions to regenerate the free base. For example, treatment with NaOH (1M) at 25°C removes the trifluoroacetate group, yielding 1-(2,3-dimethoxy-benzyl)-piperazine .

Hydrolysis Conditions:

Interaction with Sigma Receptors

While not a traditional chemical reaction, the compound’s biological activity involves non-covalent interactions. As a σ₁ receptor antagonist (Kᵢ = 1.6–145 nM), it modulates pain pathways by binding to hydrophobic pockets in receptor proteins .

Comparative Binding Affinity:

| Compound | σ₁R Kᵢ (nM) | σ₂R Selectivity (Kᵢ σ₂/σ₁) |

|---|---|---|

| 1-(2,3-Dimethoxy-benzyl)-piperazine | 1.6 | 886 |

| 1-(4-Methoxybenzyl)-piperazine | 4.2 | 432 |

Derivatization for Analytical Purposes

The compound is derivatized for GC-MS analysis via:

Derivatization Yields:

| Method | Reagent | Yield |

|---|---|---|

| Trifluoroacetylation | (CF₃CO)₂O | 90% |

| Silylation | BSTFA | 78% |

Comparative Reactivity with Analogues

The 2,3-dimethoxy substitution pattern alters reactivity compared to other benzylpiperazines:

Scientific Research Applications

Medicinal Chemistry

1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate has demonstrated potential therapeutic properties in several areas:

- Antidepressant Activity: Preliminary studies suggest that this compound may interact with serotonin receptors, indicating potential use in treating depression and anxiety disorders.

- Neuroprotective Effects: Research has indicated that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's.

Biological Studies

The compound's biological activity has been explored through various assays:

- Enzyme Inhibition: Studies have shown that it can inhibit enzymes involved in neurotransmitter breakdown, enhancing the levels of neurotransmitters like serotonin and dopamine.

- Receptor Modulation: It has been observed to modulate activity at certain receptor sites, which could be beneficial in developing drugs for psychiatric conditions.

Data Table: Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant Potential | Interaction with serotonin receptors | |

| Neuroprotection | Reduction of oxidative stress in neuronal cells | |

| Enzyme Inhibition | Inhibition of neurotransmitter-degrading enzymes | |

| Receptor Modulation | Modulation of neurotransmitter receptors |

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of 1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels due to the inhibition of serotonin reuptake.

Case Study 2: Neuroprotection

In vitro studies assessed the compound's effect on neuronal cell cultures exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and maintained cellular integrity, suggesting its potential as a neuroprotective agent.

Case Study 3: Enzyme Inhibition

Research focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters. The findings revealed a dose-dependent inhibition, supporting its potential use in enhancing neurotransmitter availability for treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 1-(2,3-dimethoxy-benzyl)-piperazine trifluoroacetate and related compounds:

*Estimated based on similar compounds in and .

Key Comparison Points

Substituent Effects on Pharmacodynamics

- Methoxy vs. Methylenedioxy : The 2,3-dimethoxy group in the target compound provides moderate electron donation, contrasting with the 3,4-methylenedioxy group in 3,4-MDBP, which forms a fused ring structure. This difference may reduce oxidative metabolism in 3,4-MDBP, enhancing its half-life .

- Trifluoromethyl (CF₃) vs. Methoxy : The CF₃ group in 3-TFMPP is strongly electron-withdrawing, favoring interactions with hydrophobic receptor pockets (e.g., 5-HT₂C), whereas methoxy groups may target polar residues .

Physicochemical Properties

- Solubility : The trifluoroacetate salt of the target compound improves aqueous solubility compared to free bases (e.g., 3-TFMPP) or hydrochloride salts (e.g., HBK14–19 in ) .

- Lipophilicity : Fluorinated derivatives (e.g., 2,4,6-trifluorobenzyl in Compound 60) exhibit higher logP values than methoxy-substituted analogues, affecting blood-brain barrier penetration .

Synthetic Accessibility

- The target compound is synthesized via reductive alkylation of piperazine with 2,3-dimethoxybenzaldehyde, followed by trifluoroacetic acid hydrolysis—a method shared with Compound 60 .

- In contrast, 3-TFMPP requires nucleophilic aromatic substitution or palladium-catalyzed coupling for CF₃ introduction .

Therapeutic Potential While 3,4-MDBP and 3-TFMPP are associated with psychoactive effects, the target compound’s 2,3-dimethoxy substitution may shift selectivity toward non-abuse-related receptors (e.g., 5-HT₇ or adrenergic receptors) . Fluorobenzyl derivatives () demonstrate anticancer activity, suggesting the target compound could be repurposed for oncology via structural optimization .

Biological Activity

1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The synthesis of 1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate typically involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine in the presence of trifluoroacetic acid. The final product is obtained after purification, often through crystallization or chromatography.

Chemical Structure:

- IUPAC Name: 1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate

- Molecular Formula: C14H18F3N2O4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Studies have indicated that it may exhibit effects similar to those of other piperazine derivatives, which are known for their roles in modulating serotonin and dopamine pathways.

1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate is believed to act as a ligand for several receptors:

- Serotonin Receptors: It may influence serotonin reuptake and receptor activation, potentially impacting mood and anxiety.

- Dopamine Receptors: Similar to other piperazine compounds, it may interact with dopamine receptors, affecting reward pathways and motor control.

Antidepressant Activity

A study examining the antidepressant properties of piperazine derivatives found that compounds similar to 1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate exhibited significant effects on serotonin transporter (SERT) activity. These findings suggest potential use in treating depression and anxiety disorders .

Neuroprotective Effects

Research has indicated that certain piperazine derivatives can provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity is crucial for developing therapies for neurodegenerative diseases .

Safety and Toxicology

While the biological activities are promising, safety profiles must be established. Toxicological studies are essential to determine the safe dosage ranges and potential side effects associated with 1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate.

Q & A

Q. What synthetic methodologies are used to prepare 1-(2,3-Dimethoxy-benzyl)-piperazine trifluoroacetate and its analogs?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves:

- Reacting 1-(2,3-dimethoxybenzyl)piperazine with trifluoroacetic acid (TFA) under reflux in dichloromethane (DCM) to form the trifluoroacetate salt .

- Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .

- Alternative routes use click chemistry for triazole-functionalized derivatives, employing CuSO₄·5H₂O and sodium ascorbate in DCM/water .

Q. Key Optimization Parameters :

| Parameter | Typical Conditions |

|---|---|

| Solvent | DMF, DCM, or water |

| Base | K₂CO₃ or DIEA |

| Reaction Time | 6–12 hours |

| Yield | 70–97% |

Q. How is the compound characterized to confirm structural integrity?

Analytical workflows include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 3.80 ppm for methoxy groups, δ 7.93 ppm for triazole protons in analogs) .

- LCMS : Molecular ion peaks (e.g., m/z 397.16 for triazole derivatives) and fragmentation patterns .

- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 60.60% calculated vs. 59.15% observed) .

- X-ray Crystallography : For resolving ambiguous stereochemistry in analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl or triazole appendages) impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Fluorine Substitution : Enhances metabolic stability and receptor binding (e.g., 1-(2-fluorobenzyl)piperazine derivatives show improved anticancer activity due to increased lipophilicity) .

- Triazole Moieties : Improve solubility and enable hydrogen bonding with biological targets (e.g., triazole derivatives inhibit tyrosine kinases via π-π stacking) .

Q. Case Study :

| Derivative | IC₅₀ (Cancer Cell Lines) | Key Interaction |

|---|---|---|

| 7b (2-nitrophenyl triazole) | 12 µM | Hydrogen bonding with kinase active site |

| 7c (4-nitrophenyl triazole) | 8 µM | Enhanced π-π interactions |

Q. What computational strategies are employed to study receptor-ligand interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding poses (e.g., docking into EGFR kinase domain with RMSD < 2.0 Å) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns .

- Pharmacophore Modeling : Identification of critical features (e.g., aromaticity, hydrogen bond acceptors) for kinase inhibition .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions arise from:

Q. Resolution Strategies :

Standardize assays using USP reference protocols .

Compare free base vs. salt forms in parallel experiments .

Validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Methodological Challenges

Q. What purification challenges arise during synthesis?

Q. Recommendations :

| Issue | Solution |

|---|---|

| Low Yield | Optimize stoichiometry (e.g., 1.2 equiv. propargyl bromide) |

| Impurities | Use preparative HPLC with C18 columns |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.